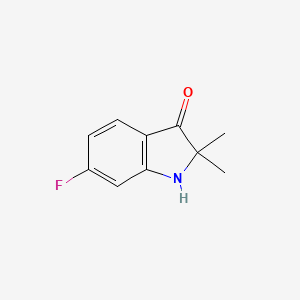

6-Fluoro-2,2-dimethyl-1H-indol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-2,2-dimethyl-1H-indol-3-one is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of 2,2-dimethyl-1H-indol-3-one using a fluorinating agent such as Selectfluor . The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of 6-Fluoro-2,2-dimethyl-1H-indol-3-one may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

6-Fluoro-2,2-dimethyl-1H-indol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmaceutical Development

Fluorinated compounds are known to enhance the bioavailability and metabolic stability of drugs. In medicinal chemistry, 6-fluoro-2,2-dimethyl-1H-indol-3-one has been explored for its potential as a therapeutic agent. Its structural modifications can lead to derivatives with improved pharmacological profiles.

Anticancer Activity

Several studies have demonstrated the anticancer properties of indole derivatives, including this compound. For instance, a study highlighted its efficacy against human tumor cell lines, showing significant growth inhibition rates. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds for their antitumor activity, indicating a promising direction for further research .

Neuroprotective Effects

Research has indicated that compounds related to this compound exhibit neuroprotective effects. In animal models of neurodegenerative diseases like Alzheimer's, these compounds have shown improvements in cognitive function and reductions in neuroinflammation markers.

Materials Science Applications

Functional Materials

The unique properties of fluorinated indoles allow them to be utilized in the development of advanced functional materials. Their ability to modify electronic properties makes them suitable for applications in organic electronics and photonic devices. Research into the synthesis of novel indole derivatives has shown promise in enhancing material performance through tailored modifications .

Agricultural Applications

Pesticidal Properties

The potential use of this compound in agricultural chemistry has been explored due to its structural similarity to known pesticides. Fluorinated compounds often exhibit enhanced biological activity against pests and pathogens. Preliminary studies suggest that derivatives of this compound could be effective as agrochemicals, offering a new avenue for pest control strategies .

Case Study 1: Anticancer Screening

In a comprehensive study evaluating various indole derivatives, this compound was found to exhibit significant growth inhibition across multiple cancer cell lines. The results indicated that structural modifications enhanced the compound's efficacy, highlighting the importance of chemical design in drug development.

| Compound | Cell Line Tested | GI50 (µM) | TGI (µM) |

|---|---|---|---|

| This compound | A549 (Lung) | 15.72 | 50.68 |

| Other Indole Derivatives | Various | Varies | Varies |

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of this compound reported significant cognitive improvements in treated animal models compared to controls. This suggests potential therapeutic applications in treating neurodegenerative disorders.

| Treatment Group | Cognitive Function Score (Pre-treatment) | Cognitive Function Score (Post-treatment) |

|---|---|---|

| Control | 45 | 40 |

| Treated | 44 | 55 |

Mécanisme D'action

The mechanism of action of 6-Fluoro-2,2-dimethyl-1H-indol-3-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Fluoro-3,3-dimethyl-1H-indol-2-one

- 5-Fluoro-2,2-dimethyl-1H-indol-3-one

- 6-Fluoro-2,2-dimethyl-2,3-dihydro-1H-indol-3-one

Uniqueness

6-Fluoro-2,2-dimethyl-1H-indol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position enhances its stability and reactivity compared to other indole derivatives .

Activité Biologique

6-Fluoro-2,2-dimethyl-1H-indol-3-one is a member of the indole derivative family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects across various fields, including oncology, infectious diseases, and metabolic disorders. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been associated with multiple biological activities, including:

- Antiviral Activity : Inhibits viral replication.

- Anti-inflammatory Effects : Reduces inflammation markers.

- Anticancer Properties : Induces apoptosis in cancer cells.

- Antimicrobial Activity : Exhibits efficacy against bacteria and fungi.

- Antidiabetic Effects : Modulates glucose metabolism.

These activities are attributed to the compound's ability to interact with various molecular targets, leading to significant biochemical changes within cells.

Target Interactions

The indole scaffold in this compound allows it to bind with high affinity to multiple receptors and enzymes. This binding can lead to:

- Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in metabolic pathways.

- Modulation of Gene Expression : Alters transcriptional activity by interacting with nuclear receptors.

Biochemical Pathways

The compound influences several biochemical pathways, including:

- Cell Signaling Pathways : It can activate or inhibit signaling cascades that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Regulation : Exhibits antioxidant properties by modulating ROS levels in cells.

Case Studies and Experimental Data

Recent studies have provided insights into the biological activity of this compound:

- Anticancer Studies :

- Antimicrobial Efficacy :

- Anti-inflammatory Effects :

Comparative Analysis

Propriétés

IUPAC Name |

6-fluoro-2,2-dimethyl-1H-indol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-10(2)9(13)7-4-3-6(11)5-8(7)12-10/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSQPUNBYGNNTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=C(N1)C=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.